molecular formula C12H21NO2 B2834130 N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide CAS No. 2288079-16-1

N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide

Cat. No.: B2834130
CAS No.: 2288079-16-1
M. Wt: 211.305
InChI Key: AIOFWFCLBAGLKT-UHFFFAOYSA-N
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Description

N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.305. This compound is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom, and a prop-2-enamide group, which is an amide derivative of propene.

Preparation Methods

The synthesis of N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide typically involves the reaction of 5,5-dimethyloxan-2-yl)ethylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Chemical Reactions Analysis

N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group into an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[2-(5,5-Dimethyloxan-2-yl)ethyl]acetamide: This compound has an acetamide group instead of a prop-2-enamide group, which may result in different chemical reactivity and biological activity.

    N-[2-(5,5-Dimethyloxan-2-yl)ethyl]but-2-enamide: This compound has a but-2-enamide group, which may affect its physical and chemical properties compared to the prop-2-enamide derivative.

Properties

IUPAC Name

N-[2-(5,5-dimethyloxan-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-4-11(14)13-8-6-10-5-7-12(2,3)9-15-10/h4,10H,1,5-9H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFWFCLBAGLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)CCNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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